8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a benzylpiperidine moiety and a hydroxyethyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the benzylpiperidine and hydroxyethyl groups through nucleophilic substitution and alkylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the purine core or the benzylpiperidine moiety, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 8-(4-benzylpiperidin-1-yl)-7-(2-carboxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
Scientific Research Applications
Biology: In biological research, this compound is studied for its interactions with cellular components and its potential effects on cellular processes.
Medicine: Pharmacologically, 8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers and coatings, with specialized properties.
Mechanism of Action
The mechanism of action of 8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways and physiological responses. For example, it may bind to purine receptors, modulating their activity and influencing processes like inflammation and cell proliferation.
Comparison with Similar Compounds
8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the hydroxyethyl group, which may affect its solubility and biological activity.
7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the benzylpiperidine moiety, potentially altering its pharmacological properties.
Uniqueness: The presence of both the benzylpiperidine and hydroxyethyl groups in 8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-23-17-16(18(27)22-20(23)28)25(11-12-26)19(21-17)24-9-7-15(8-10-24)13-14-5-3-2-4-6-14/h2-6,15,26H,7-13H2,1H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLWIPPVIDPECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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